REACTION_SMILES
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[CH3:14][N:15]([CH:16]=[O:17])[CH3:18].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[C:9]([CH3:13])=[CH:8][CH2:7][CH2:6]2.[CH3:25][C:26](=[O:27])[O-:28].[Na+:24].[P:19]([Cl:20])([Cl:21])([Cl:22])=[O:23]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[C:9]([CH3:13])=[C:8]([CH:16]=[O:17])[CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)CCC=C2C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)CCC(C=O)=C2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |